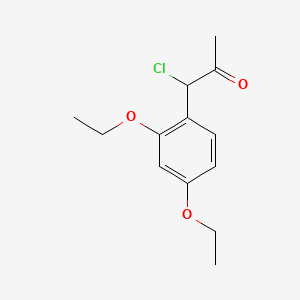

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C13H17ClO3 |

|---|---|

Molecular Weight |

256.72 g/mol |

IUPAC Name |

1-chloro-1-(2,4-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H17ClO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

PEJAGRFTBBGTOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Context

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is a chlorinated phenylpropanone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at the alpha position and a 2,4-diethoxyphenyl ring. This compound is of interest as a synthetic intermediate in pharmaceutical and chemical research.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves halogenation of a precursor phenylpropanone or related ketone derivative. The synthetic approach generally follows these steps:

- Starting from 2,4-diethoxybenzaldehyde or a related aromatic aldehyde.

- Formation of the corresponding phenylpropan-2-one intermediate.

- Alpha-chlorination of the ketone to introduce the chlorine substituent at the 1-position.

This strategy aligns with known methods for similar compounds such as 1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one, where chlorination of the alpha position of the ketone is achieved using chlorinating agents under controlled conditions.

Specific Synthetic Routes

Base-Catalyzed Condensation and Chlorination

One common laboratory method involves the condensation of 2,4-diethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions to yield the chlorinated ketone:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,4-Diethoxybenzaldehyde + chloroacetone + K2CO3 | Formation of alpha-chlorinated phenylpropanone |

| 2 | Reflux in suitable solvent (e.g., ethanol) | Completion of reaction, product formation |

This method benefits from operational simplicity and moderate yields. The reaction mechanism involves nucleophilic attack of the enolate ion on the aldehyde, followed by chlorination at the alpha position.

Lithiation and Chlorination of Aromatic Precursors

An alternative approach, inspired by processes for related compounds such as 2-chloro-1,3-dimethoxybenzene, involves:

- Lithiation of the aromatic diethoxybenzene derivative using n-butyllithium in an ethereal solvent (e.g., diethyl ether or 1,2-dimethoxyethane).

- Subsequent treatment of the lithio intermediate with a chlorinating agent such as N-chlorosuccinimide or polychloroalkanes (e.g., hexachloroethane).

This method allows selective chlorination on the aromatic ring or at the alpha position of the ketone, depending on conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,4-Diethoxybenzene + n-butyllithium in ether | Formation of lithio intermediate |

| 2 | Addition of chlorinating agent (N-chlorosuccinimide preferred) at 0–55 °C | Chlorination to desired product |

Reaction temperatures and chlorinating agent equivalents are optimized to maximize yield and minimize side reactions.

Industrial Scale Considerations

Industrial synthesis typically adapts these laboratory methods to larger scale by:

- Employing continuous flow reactors to improve reaction control.

- Using optimized stoichiometry and reaction times to enhance yield.

- Incorporating purification steps such as recrystallization or chromatography to ensure product purity.

Purification Techniques

Purification of this compound is critical due to possible side products and unreacted starting materials. Common methods include:

Reaction Parameters and Optimization

The following table summarizes key reaction parameters reported for analogous chlorinated phenylpropanones, which are applicable to this compound synthesis:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 25–100 °C | Reflux conditions common |

| Reaction time | 1–18 hours | Dependent on method and scale |

| Chlorinating agents | N-chlorosuccinimide, hexachloroethane | Choice affects selectivity and rate |

| Solvents | Ethanol, isopropanol, diethyl ether | Solvent choice influences solubility |

| Base | Potassium carbonate | Used in condensation step |

| Yield | 50–80% | Varies with method and purification |

Research Findings and Analytical Data

- Chlorination reactions proceed efficiently under mild to moderate heating, with yields up to 78% reported for similar compounds when using optimized conditions.

- Seeding techniques during crystallization improve product purity and yield.

- The use of anhydrous hydrogen chloride in isopropanol facilitates formation of hydrochloride salts of related compounds, which can be isolated by filtration and drying.

- Analytical characterization typically includes melting point determination, NMR spectroscopy, and chromatographic purity assessment.

Chemical Reactions Analysis

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxy groups may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 2,4-diethoxy substitution distinguishes it from analogs with halides (e.g., F, Cl), nitro, or alkyl groups. Key comparisons include:

Physicochemical Properties

- Solubility: The diethoxy groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to halogenated analogs, which exhibit lower polarity . For example, 1-chloro-1-(4-fluorophenyl)propan-2-one is a liquid, suggesting higher miscibility in non-aqueous media .

- In contrast, electron-withdrawing groups like trifluoromethyl () may accelerate decomposition under basic conditions.

- Crystallinity : Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)propan-1-one ) often form stable crystals due to strong halogen interactions, whereas ethoxy groups might promote amorphous solid formation.

Biological Activity

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and related studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C12H15ClO3

- Molecular Weight : 242.7 g/mol

- IUPAC Name : this compound

Anticancer Activity

Chalcones, including derivatives like this compound, have been reported to exhibit significant anticancer properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines .

- Targeting Signaling Pathways : Chalcones are known to inhibit key signaling pathways involved in cancer progression, such as STAT3 and NF-κB pathways. These pathways play crucial roles in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Inhibition of Pathogenic Bacteria : Research indicates that chalcone derivatives possess antibacterial properties against various pathogens. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity .

Summary of Biological Activities

| Activity Type | Effect | Cell Lines/Pathogens | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity | U-87 (glioblastoma), MDA-MB-231 (breast cancer) | |

| Antimicrobial | Bactericidal | Staphylococcus aureus, E. coli |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various chalcone derivatives, this compound exhibited significant cytotoxicity against the U-87 cell line with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of chalcone derivatives revealed that this compound had a notable effect on biofilm formation inhibition in bacterial strains, showcasing its potential as a therapeutic agent against resistant strains .

Q & A

Q. Methodological Answer :

- FT-IR : Confirm the carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Cl stretch at 600–800 cm⁻¹.

- NMR :

- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ ~242.7 g/mol).

Advanced: How can discrepancies in crystallographic data be resolved?

Q. Methodological Answer :

- Refinement Software : Use SHELXL for high-precision refinement of X-ray diffraction data. Adjust parameters like thermal displacement and occupancy .

- Cross-Validation : Compare experimental data with DFT-calculated bond lengths/angles (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) to identify outliers .

- Twinned Crystals : Apply twin-law corrections in programs like CrysAlis PRO to resolve overlapping reflections .

Advanced: How does this compound function in synthesizing heterocyclic scaffolds?

Methodological Answer :

The chloro-ketone moiety acts as an electrophilic site for cyclization. Examples include:

- Pyrazole Synthesis : React with hydrazines to form 5-membered rings via nucleophilic attack on the carbonyl, followed by elimination .

- Chalcone Analogues : Use in Michael additions with enolates to generate α,β-unsaturated ketones for antimicrobial studies .

Advanced: What computational methods model the reactivity of this compound?

Q. Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use B3LYP/6-311+G(d,p) for accuracy .

- MD Simulations : Simulate solvation effects in ethanol/water mixtures using GROMACS to optimize reaction conditions .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential chloro-compound volatility .

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

Advanced: How to address conflicting NMR assignments for diethoxy aromatic protons?

Q. Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by cooling to 243 K to slow ring rotation .

- 2D NMR : Use HSQC/HMBC to correlate protons with adjacent carbons and confirm substituent positions .

- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.